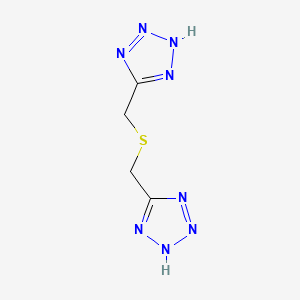

Bis(tetrazole-5-ylmethyl)sulfide

Übersicht

Beschreibung

“Bis(tetrazole-5-ylmethyl)sulfide” is a chemical compound with the molecular formula C4H6N8S . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of bis-tetrazoles involves the use of amines and ethyl orthoformate, sodium azide in glacial acetic acid . The tetrazole function is metabolically stable and this feature, along with a close resemblance between the acidic character of the tetrazole group and the carboxylic group, has inspired syntheses of potential therapeutic agents .Molecular Structure Analysis

The structure of bis-tetrazoles has been deduced by X-ray crystallography . They are described as N,N′-phenyltetrazole podands linked with aliphatic chains containing oxygen, nitrogen, and sulfur atoms .Chemical Reactions Analysis

Tetrazoles have wide applications as corrosion inhibitors, analytical reagents, high-energy materials, and components of ionic liquid and gas generating compositions . They play an important role in coordination chemistry as ligands . The tetrazole ring is resistant to the action of acids, bases, and reducing agents .Wissenschaftliche Forschungsanwendungen

Glutaminase Inhibitors for Therapeutic Applications

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including derivatives of bis(tetrazole-5-ylmethyl)sulfide, have been explored as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors have shown promise in attenuating the growth of human lymphoma B cells both in vitro and in mouse xenograft models, highlighting their potential therapeutic applications in cancer treatment (Shukla et al., 2012).

Role-Control in Hybrid Frameworks

Tetrazole-functionalized ligands, including bis(tetrazole-5-ylmethyl)sulfide, have been utilized to control the role of Keggin-type polyoxometalates (POMs) in hybrid frameworks during self-assembly processes. This approach facilitates the assembly of discrete and/or low-dimensional metal–organic moieties, using POMs as building units to complete the structure of the whole framework. This demonstrates the versatility of bis(tetrazole-5-ylmethyl)sulfide ligands in constructing intricate molecular architectures with potential applications in materials science (Hu et al., 2014).

Corrosion Inhibition

The anti-corrosive properties of bis(benzimidazol-2-ylethyl)sulfide, a compound structurally related to bis(tetrazole-5-ylmethyl)sulfide, have been studied in detail. This research has shown that such compounds can serve as effective corrosion inhibitors for metals, offering protection against corrosive processes by acting as a barrier to metal surfaces. This highlights the potential of bis(tetrazole-5-ylmethyl)sulfide and its analogs in applications related to metal preservation and corrosion resistance (Cruz et al., 2005).

Luminescent Properties in Coordination Polymers

Bis(tetrazole) ligands, including bis(tetrazole-5-ylmethyl)sulfide derivatives, have been used to synthesize zinc(II) and cadmium(II) coordination polymers. These studies have focused on understanding the structural diversity and luminescent properties of these polymers, indicating the potential of such compounds in the development of new luminescent materials. The variability in ligand spacers and reaction conditions can lead to the formation of complexes with distinct structures and properties, suggesting a wide range of applications in materials science and optoelectronics (Wang, 2012).

Zukünftige Richtungen

Tetrazoles have been attracting attention in various fields due to their stability and versatility . They have wide applications in areas such as corrosion inhibitors, analytical reagents, high-energy materials, and components of ionic liquid and gas generating compositions . Future research may focus on expanding these applications and exploring new ones.

Eigenschaften

IUPAC Name |

5-(2H-tetrazol-5-ylmethylsulfanylmethyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N8S/c1(3-5-9-10-6-3)13-2-4-7-11-12-8-4/h1-2H2,(H,5,6,9,10)(H,7,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPOABNUILWGHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

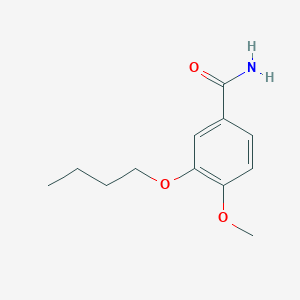

C(C1=NNN=N1)SCC2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380422 | |

| Record name | 5,5'-[Sulfanediylbis(methylene)]bis(2H-tetrazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2H-tetrazol-5-ylmethylsulfanylmethyl)-2H-tetrazole | |

CAS RN |

4900-33-8 | |

| Record name | 5,5'-[Sulfanediylbis(methylene)]bis(2H-tetrazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B1607844.png)

![5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1607855.png)

![2,5-Cyclohexadien-1-one, 4-[(4-hydroxyphenyl)imino]-, sodium salt](/img/structure/B1607860.png)

![3-([2-(4H-1,2,4-Triazol-3-ylthio)ethyl]thio)-4H-1,2,4-triazole](/img/structure/B1607861.png)

![2-[2-(3,5-Dichlorophenyl)hydrazono]malononitrile](/img/structure/B1607864.png)

![4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B1607867.png)